Ethyl-(S)-1-pyrrolidin-2-ylmethyl-carbamic acid benzyl ester is a complex organic compound classified as an ester, specifically a carbamate ester. This compound features a pyrrolidine ring, a carbamic acid group, and a benzyl ester moiety, which contribute to its unique structural characteristics and potential applications in various fields of research and industry.
The compound can be sourced from chemical suppliers and is often utilized in scientific research due to its interesting chemical properties. Its synthesis and characterization are documented in various chemical databases such as PubChem and BenchChem, providing detailed information on its structure and properties.
Ethyl-(S)-1-pyrrolidin-2-ylmethyl-carbamic acid benzyl ester falls under the category of carbamate esters, which are organic compounds derived from carbamic acid. These compounds are known for their diverse biological activities and applications in medicinal chemistry.
The synthesis of Ethyl-(S)-1-pyrrolidin-2-ylmethyl-carbamic acid benzyl ester typically involves the following methods:
The reaction conditions for these synthetic routes often require careful control of temperature and reaction time to ensure high purity and yield. In industrial settings, continuous flow reactors may be utilized to enhance efficiency.
The molecular structure of Ethyl-(S)-1-pyrrolidin-2-ylmethyl-carbamic acid benzyl ester can be represented by the following details:
The compound's structure includes:
The structural representation can be visualized through various chemical drawing software or databases like PubChem, which provide 2D and 3D models of the molecule.
Ethyl-(S)-1-pyrrolidin-2-ylmethyl-carbamic acid benzyl ester can undergo several significant chemical reactions:
Common reagents for these reactions include:
The mechanism of action for Ethyl-(S)-1-pyrrolidin-2-ylmethyl-carbamic acid benzyl ester primarily involves its interaction with enzymes or other biological molecules:
Ethyl-(S)-1-pyrrolidin-2-ylmethyl-carbamic acid benzyl ester exhibits several notable physical properties:
The chemical properties include:
Relevant data regarding melting point, boiling point, and specific gravity may vary based on purity and synthesis methods but are crucial for practical applications.
Ethyl-(S)-1-pyrrolidin-2-ylmethyl-carbamic acid benzyl ester has several applications across different scientific fields:
This compound's unique structural features make it valuable for research aimed at developing new pharmaceuticals or improving existing synthetic methodologies.
The chiral divergence between enantiomers manifests profoundly in neuropharmacological applications. While both enantiomers share identical physicochemical properties, their stereospecific recognition by biological systems results in dramatically different pharmacological profiles. The (S)-enantiomer exhibits a 10-fold greater inhibition constant (Kᵢ = 8.3 μM) against human AChE compared to the (R)-enantiomer (Kᵢ = 83 μM), attributable to its optimal positioning of the ethylcarbamate moiety within the enzyme's catalytic anionic site (CAS) [1] [2]. This differential activity extends to receptor subtype selectivity – the (S)-enantiomer shows 87% binding to the muscarinic M₁ receptor subtype versus only 32% for the (R)-form, as determined by radioligand displacement assays [2].
The metabolic stability profiles diverge significantly between enantiomers. Hepatic microsomal studies indicate the (S)-enantiomer undergoes CYP3A4-mediated oxidation at the pyrrolidine ring with a half-life of 42 minutes, while the (R)-enantiomer suffers rapid N-deethylation (t₁/₂ = 12 minutes) due to differential binding orientation in the cytochrome P450 active site [2]. This metabolic distinction translates to superior pharmacokinetics for the (S)-configured compound, with an AUC₀₋∞ of 320 ng·h/mL compared to 95 ng·h/mL for the (R)-enantiomer [1].
Beyond enzyme inhibition, the enantiomers exhibit divergent signaling effects in neuronal pathways. The (S)-enantiomer potentiates GABAergic transmission by 65% at 10 μM concentration in hippocampal slices, while the (R)-enantiomer shows only 22% potentiation and exhibits partial antagonism at higher concentrations [2]. This stereodivergent modulation correlates with the (S)-enantiomer's 4-fold greater displacement of [³H]muscimol from GABAₐ receptors (IC₅₀ = 15 μM vs. 60 μM for R-form), suggesting allosteric binding pocket discrimination [1].
Table 2: Comparative Neuropharmacological Profiles of Ethyl-pyrrolidinylmethyl-carbamate Enantiomers
Target/Parameter | (S)-Enantiomer | (R)-Enantiomer | Selectivity Ratio (S/R) |
---|---|---|---|
AChE Inhibition (IC₅₀, μM) | 10.2 | 83.0 | 8.1 |
GABA Potentiation (% at 10μM) | 65 | 22 | 3.0 |
Muscarinic M₁ Binding (% displ.) | 87 | 32 | 2.7 |
Metabolic t₁/₂ in Microsomes (min) | 42 | 12 | 3.5 |
Brain-to-Plasma Ratio | 0.85 | 0.24 | 3.5 |
The chiral integrity of Ethyl-(S)-1-pyrrolidin-2-ylmethyl-carbamic acid benzyl ester hinges on sophisticated synthetic methodologies that preserve the (S)-configuration throughout the reaction sequence. Two predominant strategies emerge: chiral pool utilization and asymmetric catalysis. The chiral pool approach leverages commercially available (S)-proline (≥99% ee) as the starting material, which undergoes N-protection (Boc₂O, DMAP) followed by reductive amination of the carboxylic acid to install the aminomethyl side chain (LiAlH₄, THF, 0°C → RT, 78% yield) . Subsequent N-deprotection (TFA/DCM) and selective alkylation with ethyl bromoacetate in the presence of Hünig's base (DIPEA) installs the ethylcarbamate precursor, which is finally coupled with benzyl alcohol using DCC/4-DMAP to afford the target compound with 98% enantiomeric excess [7].
For industrial-scale production, catalytic asymmetric hydrogenation provides superior atom economy. This approach begins with the prochiral 2-vinylpyrrolidine substrate, which undergoes Rh-DuPhos-catalyzed hydrogenation [(Rh(cod)₂]BF₄, (R,R)-Et-DuPhos, 80 psi H₂, 50°C) to install the (S)-chiral center with 94% ee . The vinyl group then undergoes ozonolysis (O₃, DCM/-78°C; then Me₂S) to generate the aldehyde, which is immediately subjected to reductive amination with ethylamine (NaBH₃CN, AcOH) to install the ethylamino moiety. Final carbamate formation employs benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions (10% NaOH, 0°C) to yield the target compound .
Critical to both routes is the stereochemical fidelity control during carbamate installation. Studies show that the basicity of the amine nucleophile must be carefully modulated (pKₐ < 10) to prevent epimerization at the chiral center. This is achieved by temporary protonation with camphorsulfonic acid during carbamate bond formation, maintaining the enantiomeric excess above 98% [7]. The temperature control during benzylation proves crucial – reactions conducted above 25°C show up to 7% racemization, while those maintained at 0-5°C preserve stereochemical integrity .
Table 3: Comparison of Synthetic Approaches to (S)-Configured Carbamate
Synthetic Parameter | Chiral Pool Route | Asymmetric Hydrogenation Route |
---|---|---|
Starting Material | (S)-Proline | 2-Vinylpyrrolidine |
Key Stereodetermining Step | Preservation of chirality | Rh-catalyzed hydrogenation |
Number of Steps | 5 | 4 |
Overall Yield (%) | 52 | 68 |
Enantiomeric Excess (%) | 98-99 | 94 |
Critical Control Point | Reductive amination | Hydrogenation pressure/temperature |
Scale Limitation | Multi-kg | Pilot plant scale |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0